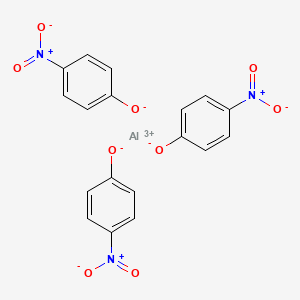
p-Nitrophenol aluminum salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenol aluminum salt: is a chemical compound derived from p-nitrophenol and aluminum. p-Nitrophenol is an organic compound with the formula C6H4(NO2)OH, where a nitro group is attached to the para position of the phenol ring. The aluminum salt form is created by reacting p-nitrophenol with aluminum, resulting in a compound that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-nitrophenol aluminum salt typically involves the reaction of p-nitrophenol with an aluminum source under controlled conditions. One common method is to dissolve p-nitrophenol in a suitable solvent, such as ethanol or water, and then add an aluminum salt, such as aluminum chloride or aluminum nitrate. The reaction is carried out at a specific temperature and pH to ensure the formation of the aluminum salt. The resulting product is then purified through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous mixing of p-nitrophenol and aluminum salt solutions in large reactors, maintaining optimal temperature and pH conditions. The product is then separated, purified, and dried to obtain the final compound in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenol aluminum salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used in the presence of catalysts or under specific conditions.
Major Products:
Reduction: p-Aminophenol is a major product formed from the reduction of p-nitrophenol.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Substitution: Substituted nitrophenols or other aromatic compounds depending on the electrophilic reagent used.
Scientific Research Applications
Chemistry: p-Nitrophenol aluminum salt is used as a reagent in various chemical reactions and as a catalyst in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used as a model compound to study enzyme-catalyzed reactions and as a substrate in assays to measure enzyme activity .
Medicine: The compound has applications in medicinal chemistry, particularly in the development of drugs and pharmaceuticals. It is used in the synthesis of intermediates for various therapeutic agents .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products. It is also employed in wastewater treatment processes to remove contaminants .
Mechanism of Action
The mechanism of action of p-nitrophenol aluminum salt involves its interaction with specific molecular targets and pathways. In reduction reactions, the compound acts as an electron acceptor, facilitating the transfer of electrons from the reducing agent to the nitro group, resulting in the formation of p-aminophenol . The aluminum component can also play a role in stabilizing the intermediate species and enhancing the reaction rate.
Comparison with Similar Compounds
p-Aminophenol: A reduction product of p-nitrophenol with similar applications in chemistry and biology.
o-Nitrophenol and m-Nitrophenol: Isomers of p-nitrophenol with different chemical properties and reactivity.
Nitrobenzene: A related compound with a nitro group attached to a benzene ring, used in various industrial applications.
Uniqueness: p-Nitrophenol aluminum salt is unique due to its specific combination of p-nitrophenol and aluminum, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
64047-79-6 |
|---|---|
Molecular Formula |
C18H12AlN3O9 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
aluminum;4-nitrophenolate |
InChI |
InChI=1S/3C6H5NO3.Al/c3*8-6-3-1-5(2-4-6)7(9)10;/h3*1-4,8H;/q;;;+3/p-3 |
InChI Key |
ZHRQQOTZLGOJJP-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Al+3] |
Related CAS |
100-02-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


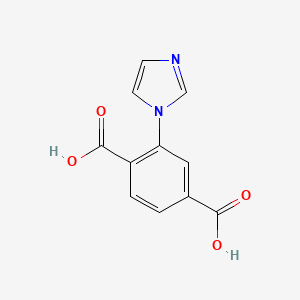
![(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)
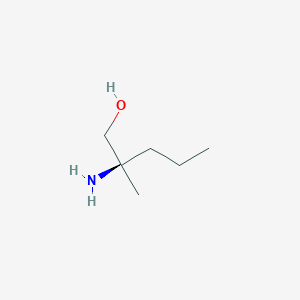
![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
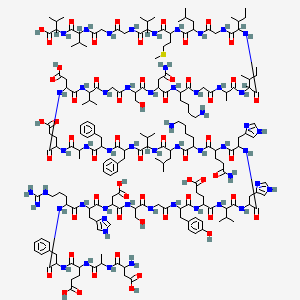
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
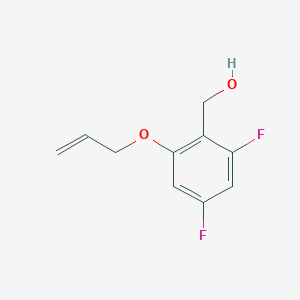
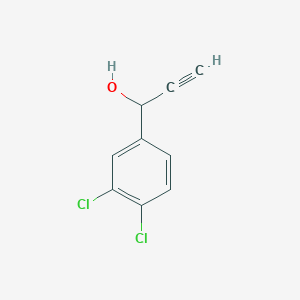
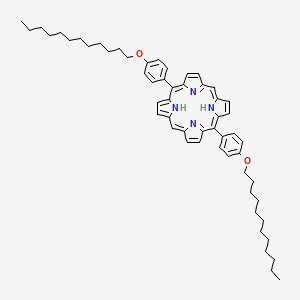
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)



